molecular formula C15H22O6S B14201799 Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate CAS No. 828276-88-6

Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate

Katalognummer: B14201799
CAS-Nummer: 828276-88-6
Molekulargewicht: 330.4 g/mol
InChI-Schlüssel: CXUHCUHFDNWXGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is a chemical compound known for its unique structure and properties It contains a butyl group, a hydroxy group, and a sulfonyl group attached to a butanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate typically involves multiple stepsThe sulfonyl group is then added via a sulfonylation reaction using 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a desulfonylated product.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and biochemical processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

828276-88-6

Molekularformel

C15H22O6S

Molekulargewicht

330.4 g/mol

IUPAC-Name

butyl 3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate

InChI

InChI=1S/C15H22O6S/c1-3-4-9-20-15(17)10-13(16)11-21-22(18,19)14-7-5-12(2)6-8-14/h5-8,13,16H,3-4,9-11H2,1-2H3

InChI-Schlüssel

CXUHCUHFDNWXGO-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.